(1-Methyl-1H-pyrrol-2-yl)(9-(pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone
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Overview
Description
(1-Methyl-1H-pyrrol-2-yl)(9-(pyrimidin-2-yl)-3,9-diazaspiro[55]undecan-3-yl)methanone is a complex organic compound with a unique structure that combines a pyrrole ring, a pyrimidine ring, and a spirocyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1H-pyrrol-2-yl)(9-(pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole and pyrimidine precursors, followed by their coupling under specific conditions to form the spirocyclic structure. Common reagents used in these reactions include organometallic catalysts, such as palladium or copper complexes, and various solvents like dichloromethane or tetrahydrofuran. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization, chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-1H-pyrrol-2-yl)(9-(pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogen atoms can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with different functional groups attached to the pyrimidine ring.
Scientific Research Applications
Chemistry
In chemistry, (1-Methyl-1H-pyrrol-2-yl)(9-(pyrimidin-2-yl)-3,9-diazaspiro[55]undecan-3-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical modifications makes it a versatile tool for investigating biological pathways and mechanisms.
Medicine
In medicine, (1-Methyl-1H-pyrrol-2-yl)(9-(pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone has potential applications as a drug candidate. Its unique structure may allow it to interact with specific biological targets, leading to the development of new therapeutic agents for the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its spirocyclic structure may impart specific characteristics, such as enhanced stability or reactivity, making it useful in the production of advanced materials for various applications.
Mechanism of Action
The mechanism of action of (1-Methyl-1H-pyrrol-2-yl)(9-(pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(1-Methyl-1H-pyrrol-2-yl)(9-(pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone: shares similarities with other spirocyclic compounds that contain pyrrole and pyrimidine rings.
Spiro[4.5]decane derivatives: These compounds also feature a spirocyclic framework but differ in the specific substituents attached to the rings.
Pyrrolopyrimidine derivatives: These compounds contain both pyrrole and pyrimidine rings but lack the spirocyclic structure.
Uniqueness
The uniqueness of (1-Methyl-1H-pyrrol-2-yl)(9-(pyrimidin-2-yl)-3,9-diazaspiro[55]undecan-3-yl)methanone lies in its combination of a spirocyclic framework with pyrrole and pyrimidine rings This structure imparts specific chemical and biological properties that are not found in other similar compounds
Properties
IUPAC Name |
(1-methylpyrrol-2-yl)-(9-pyrimidin-2-yl-3,9-diazaspiro[5.5]undecan-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-22-11-2-4-16(22)17(25)23-12-5-19(6-13-23)7-14-24(15-8-19)18-20-9-3-10-21-18/h2-4,9-11H,5-8,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXXGHJISMIGSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N2CCC3(CCN(CC3)C4=NC=CC=N4)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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